ABL127

Description

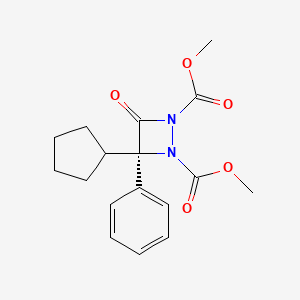

Structure

3D Structure

Propriétés

IUPAC Name |

dimethyl (3R)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-23-15(21)18-14(20)17(13-10-6-7-11-13,19(18)16(22)24-2)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHWCAFAIHTQKD-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C(=O)C(N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1C(=O)[C@@](N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ABL127's Mechanism of Action on PME-1: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the mechanism of action of ABL127, a potent and selective inhibitor of Protein Phosphatase Methylesterase-1 (PME-1).

Executive Summary

This compound is a novel small molecule inhibitor that targets PME-1 with high selectivity and potency. It functions as a covalent inhibitor, forming an adduct with the active site serine of PME-1. This irreversible inhibition leads to a significant reduction in the demethylation of the catalytic subunit of Protein Phosphatase 2A (PP2A), thereby modulating downstream signaling pathways. This guide will provide a comprehensive overview of the mechanism, supporting quantitative data, experimental methodologies, and visual representations of the key processes.

Mechanism of Action

This compound employs a covalent mechanism to inhibit PME-1. The molecule contains a β-lactone ring that is susceptible to nucleophilic attack by the active site serine (S156) of PME-1. This reaction results in the opening of the β-lactone ring and the formation of a stable, covalent acyl-enzyme intermediate, effectively and irreversibly inactivating the enzyme.[1][2] This targeted inactivation of PME-1 prevents the demethylation of the C-terminal leucine residue (Leu309) on the catalytic subunit of PP2A (PP2Ac).[3] The methylation state of PP2Ac is a critical regulator of its activity and its ability to form specific holoenzyme complexes.[4] By inhibiting PME-1, this compound increases the levels of methylated PP2A, which in turn influences the assembly and activity of PP2A complexes, thereby impacting downstream signaling pathways.[1][5]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized across various cell lines and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro and In Situ Potency of this compound against PME-1

| Cell Line/System | IC50 Value (nM) | Experimental Context |

| MDA-MB-231 | 11.1 | In situ, competitive ABPP |

| HEK 293T | 6.4 | In situ, competitive ABPP |

Data compiled from references:[1][5]

Table 2: Effect of this compound on PP2A Methylation Status

| Cell Line/System | This compound Concentration | Treatment Time | Reduction in Demethylated PP2A |

| MDA-MB-231 | 500 nM | 1 hour | ~35% |

| HEK 293T | 500 nM | 1 hour | ~80% |

| Mouse Brain | 50 mg/kg (i.p.) | 2 hours | ~35% |

Data compiled from references:[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using Graphviz.

Caption: this compound covalently inhibits PME-1, preventing PP2A demethylation.

Caption: Workflow for competitive activity-based protein profiling (ABPP).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Competitive Activity-Based Protein Profiling (ABPP)

This assay is used to determine the in situ potency and selectivity of this compound.

-

Cell Culture and Lysis: MDA-MB-231 or HEK 293T cells are cultured to ~80% confluency. Cells are harvested, washed with PBS, and lysed via sonication in a suitable buffer (e.g., DPBS). The soluble proteome is isolated by centrifugation.[6]

-

Inhibitor Incubation: The soluble proteome (typically 1 mg/mL) is incubated with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.[6]

-

Probe Labeling: A broad-spectrum serine hydrolase probe, fluorophosphonate-rhodamine (FP-Rh), is added to a final concentration of 1 µM. The reaction is incubated for another 20-30 minutes at 25°C.[6]

-

SDS-PAGE and Fluorescence Scanning: The reaction is quenched with 2x SDS-PAGE loading buffer. The samples are then separated by SDS-PAGE. The gel is scanned using a flatbed fluorescence scanner to visualize the fluorescently labeled serine hydrolases.[7]

-

Data Analysis: The fluorescence intensity of the band corresponding to PME-1 is quantified. The percentage of remaining PME-1 activity is calculated relative to the DMSO control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo PME-1 Inhibition and PP2A Methylation Analysis

This protocol assesses the ability of this compound to inhibit PME-1 and affect PP2A methylation in a living organism.

-

Animal Dosing: C57Bl/6 mice are administered this compound (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection. A control group receives a vehicle injection.[2]

-

Tissue Harvesting and Proteome Extraction: After a specified time (e.g., 2 hours), the animals are euthanized, and brain tissue is harvested. The soluble proteome is extracted as described above.[2]

-

PME-1 Activity Assessment: The extracted brain proteomes are subjected to competitive ABPP with FP-Rh to confirm the in vivo inactivation of PME-1.[2]

-

Western Blotting for PP2A Methylation: The levels of demethylated and methylated PP2A in the brain proteomes are assessed by Western blotting using antibodies specific to each form of the PP2A catalytic subunit.

-

Quantification: The band intensities from the Western blots are quantified to determine the relative change in demethylated PP2A in the this compound-treated group compared to the vehicle-treated group.[2]

Downstream Effects and Therapeutic Potential

Inhibition of PME-1 by this compound has been shown to dysregulate MAP kinase signaling.[8] Specifically, this compound treatment can lead to an increase in ERK1/2 and c-Jun protein levels.[8] Furthermore, studies have indicated that this compound can decrease cell proliferation and invasive growth in endometrial adenocarcinoma cell lines.[9] These findings suggest that by modulating PP2A activity, this compound has the potential to impact cancerous phenotypes.[9][10] The disruption of the PME-1 and PP2A interaction by this compound highlights its potential as a therapeutic agent in diseases where PP2A function is dysregulated, such as certain cancers.[3][8]

Conclusion

This compound is a highly potent and selective covalent inhibitor of PME-1. Its mechanism of action, centered on the irreversible inactivation of PME-1 and the subsequent increase in methylated PP2A, has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data and established experimental protocols provide a solid foundation for further research and development of this compound as a potential therapeutic agent for diseases characterized by aberrant PP2A signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Academic cross-fertilization by public screening yields a remarkable class of protein phosphatase methylesterase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The luciferase-based in vivo protein–protein interaction assay revealed that CHK1 promotes PP2A and PME-1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Probe Development Efforts to Identify Novel Inhibitors of Protein Phosphatase Methylesterase-1 (PME-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Probe Report for PME-1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Inhibition of protein phosphatase methylesterase 1 dysregulates MAP kinase signaling and attenuates muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of protein methylesterase 1 decreased cancerous phenotypes in endometrial adenocarcinoma cell lines and xenograft tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PP2A methylesterase PME‐1 suppresses anoikis and is associated with therapy relapse of PTEN ‐deficient prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]

ABL127: A Technical Guide to its Function as a Pharmacological Probe for Protein Phosphatase Methylesterase-1 (PME-1)

Introduction

Protein Phosphatase Methylesterase-1 (PME-1) is a serine hydrolase that plays a critical role in cellular signaling by regulating the activity of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase. PME-1 accomplishes this by catalyzing the demethylation of the C-terminal leucine residue (Leu309) of the PP2A catalytic subunit (PP2Ac), a modification that influences the assembly and substrate specificity of the PP2A holoenzyme.[1] Dysregulation of PME-1 has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention and pharmacological study.[2][3]

ABL127, also designated as NIH Probe ML174, has emerged as a potent, highly selective, and covalent inhibitor of PME-1.[2][4] Its remarkable specificity and efficacy in both cellular and in vivo models have established it as an invaluable pharmacological probe for elucidating the multifaceted functions of PME-1 in diverse biological contexts.[2][4] This guide provides an in-depth technical overview of this compound, including its mechanism of action, selectivity, and application in various experimental protocols, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound belongs to the aza-β-lactam (ABL) class of compounds.[2] It functions as a covalent inhibitor of PME-1. The proposed mechanism involves the active-site serine residue (Ser156) of PME-1 performing a nucleophilic attack on the strained β-lactam ring of this compound.[4] This reaction results in the opening of the amide bond within the ring and the formation of a stable, covalent acyl-enzyme adduct, thereby irreversibly inactivating the enzyme.[4][5] This covalent and irreversible mode of inhibition is supported by experiments showing that the blockade of PME-1 activity by this compound is not reversed by gel filtration.[4][5]

Selectivity and Potency

This compound exhibits exceptional selectivity for PME-1 over other serine hydrolases. This has been extensively validated using Activity-Based Protein Profiling (ABPP) techniques in various cell lines and in vivo models.[2][4]

Quantitative Data

The inhibitory potency of this compound against PME-1 has been quantified across different experimental systems. The data highlights its nanomolar efficacy and consistent performance in both cell-free and complex cellular environments.

| Assay Type | System | IC₅₀ Value (nM) | Reference |

| Cell-Free Inhibition | Purified PME-1 | 4.2 | [4] |

| Competitive ABPP | MDA-MB-231 Cells | 11.1 | [2][4] |

| Competitive ABPP | HEK 293T Cells | 6.4 | [2][4] |

| ABPP-MudPIT | Mouse Brain Proteome | Complete Inactivation | [2] |

Furthermore, the functional consequence of PME-1 inhibition by this compound is a significant alteration in the methylation state of its primary substrate, PP2A.

| Cell Line | This compound Treatment | Effect on PP2A | Reference |

| MDA-MB-231 | 500 nM, 1 h | ~35% reduction in demethylated PP2A | [4] |

| HEK 293T | 500 nM, 1 h | ~80% reduction in demethylated PP2A | [4] |

| Mouse Brain | 50 mg/kg, 2 h | ~35% reduction in demethylated PP2A | [2] |

Role in Signaling Pathways

PME-1 is a key regulator of PP2A, which in turn dephosphorylates and modulates the activity of numerous proteins in critical signaling cascades. By inactivating PP2A, PME-1 can enhance signaling through pathways like ERK and Akt, which are often hyperactivated in cancer and promote cell proliferation.[6][7] this compound, by inhibiting PME-1, restores PP2A activity, leading to the dephosphorylation of ERK and Akt pathway components and subsequent attenuation of these signals. This makes this compound a powerful tool to probe the roles of PME-1 and PP2A in these oncogenic pathways.[1][6][7]

Experimental Protocols

This compound is utilized in a variety of advanced proteomics and biochemical assays to probe PME-1 function.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is used to assess the potency and selectivity of an inhibitor in a complex proteome.[8] The inhibitor (this compound) is first incubated with a proteome, followed by the addition of a broad-spectrum, active-site-directed covalent probe (e.g., FP-Rhodamine) that labels a large family of enzymes (e.g., serine hydrolases). Inhibition is measured by the reduction in labeling of the target enzyme.[4][9]

Methodology:

-

Cell Treatment: Incubate cultured cells (e.g., MDA-MB-231) with varying concentrations of this compound (e.g., 0.6 nM to 10 µM) or DMSO (vehicle control) for 1 hour at 37°C.[4]

-

Proteome Harvest: Lyse the cells in a suitable buffer (e.g., PBS) via sonication and isolate the soluble proteome by ultracentrifugation.

-

Probe Labeling: Treat the soluble proteomes (e.g., 1 mg/mL) with a serine hydrolase-directed probe, such as FP-Rhodamine (FP-Rh, e.g., 1 µM), for 1 hour at room temperature.[4]

-

Analysis: Quench the labeling reaction with SDS-PAGE loading buffer. Separate proteins by SDS-PAGE and visualize labeled proteins using in-gel fluorescence scanning.

-

Quantification: Measure the fluorescence intensity of the band corresponding to PME-1. The IC₅₀ value is determined by plotting the reduction in fluorescence intensity against the concentration of this compound.[4]

ABPP with Mass Spectrometry (ABPP-MudPIT/SILAC)

For higher resolution and proteome-wide selectivity analysis, competitive ABPP can be coupled with mass spectrometry.[2] Techniques like Multidimensional Protein Identification Technology (MudPIT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) provide quantitative data on the inhibition of dozens of serine hydrolases simultaneously.[4]

Methodology (SILAC ABPP):

-

Cell Culture: Grow two populations of cells (e.g., MDA-MB-231) in media containing either "light" (standard) or "heavy" (¹³C₆,¹⁵N₂-Lys; ¹³C₆-Arg) essential amino acids.[4]

-

Treatment: Treat the "light" cell population with DMSO and the "heavy" population with this compound (e.g., 100 nM) for 1 hour.[4]

-

Proteome Combination: Harvest and lyse the cells. Combine the "light" and "heavy" soluble proteomes in a 1:1 total protein ratio.[4]

-

Probe Labeling & Enrichment: React the combined proteome with a biotinylated activity-based probe (e.g., FP-biotin). Enrich the labeled proteins using streptavidin beads.

-

Mass Spectrometry: Digest the enriched proteins on-bead with trypsin and analyze the resulting peptides by LC-MS/MS.

-

Quantification: Quantify the relative activity of each identified serine hydrolase by comparing the intensities of the "light" and "heavy" isotopic peptide peaks. A high heavy/light ratio indicates no inhibition, while a ratio near zero indicates complete inhibition by this compound.[2][4]

Co-Immunoprecipitation (Co-IP)

Co-IP assays can be used to investigate how this compound affects the interaction between PME-1 and its binding partners, most notably PP2A. Some studies show that this compound can disrupt the endogenous interaction between PME-1 and PP2A.[10]

Methodology:

-

Cell Treatment: Treat cells with either DMSO or this compound for a specified time.

-

Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the protein of interest (e.g., anti-PME-1) overnight at 4°C.

-

Complex Capture: Add Protein A/G-conjugated beads to capture the antibody-protein complexes.

-

Washing & Elution: Wash the beads several times to remove non-specific binders. Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait protein (PME-1) and the putative interacting partner (PP2A). A reduced signal for PP2A in the this compound-treated sample indicates disruption of the interaction.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in intact cells or tissues.[11][12] The principle is that ligand binding stabilizes a target protein, resulting in an increased melting temperature (Tₘ). While a specific CETSA protocol for this compound was not detailed in the provided context, the general methodology is applicable.

Methodology:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Aliquot the treated cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.[13]

-

Lysis & Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of soluble PME-1 remaining at each temperature using Western blotting or other protein detection methods.

-

Analysis: Plot the amount of soluble PME-1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples confirms target engagement.[13][14]

Conclusion

This compound is a state-of-the-art pharmacological probe characterized by its high potency, exceptional selectivity, and covalent mechanism of action against PME-1.[2][4] Its ability to effectively inactivate PME-1 in living cells and whole organisms allows for the precise dissection of PME-1's role in regulating PP2A and downstream signaling pathways like ERK and Akt.[4][6][7] The detailed experimental protocols outlined in this guide, particularly those based on activity-based protein profiling, provide a robust framework for researchers to utilize this compound to explore the complex biology of PME-1 and its implications in health and disease.

References

- 1. Protein Phosphatase Methyl-Esterase PME-1 Protects Protein Phosphatase 2A from Ubiquitin/Proteasome Degradation | PLOS One [journals.plos.org]

- 2. Academic cross-fertilization by public screening yields a remarkable class of protein phosphatase methylesterase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The luciferase-based in vivo protein–protein interaction assay revealed that CHK1 promotes PP2A and PME-1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PME-1 is regulated by USP36 in ERK and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PME-1 protects ERK pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]

- 9. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of protein phosphatase methylesterase 1 dysregulates MAP kinase signaling and attenuates muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Kinetics of ABL127 Inhibition of Protein Methylesterase-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the enzymatic kinetics of ABL127, a potent and selective covalent inhibitor of Protein Methylesterase-1 (PME-1). PME-1 is a serine hydrolase that plays a critical role in cellular signaling by demethylating and inactivating the catalytic subunit of protein phosphatase 2A (PP2A). The dysregulation of PME-1 has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This document details the kinetic parameters of this compound's interaction with PME-1, provides comprehensive experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to PME-1 and this compound

Protein Methylesterase-1 (PME-1) is a key enzyme in the regulation of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase involved in a multitude of cellular processes. PME-1 catalyzes the removal of a methyl group from the C-terminal leucine residue of the PP2A catalytic subunit (PP2Ac), leading to its inactivation. Elevated PME-1 activity has been correlated with the promotion of cancerous phenotypes by suppressing the tumor-suppressive functions of PP2A.

This compound is a small molecule inhibitor belonging to the aza-β-lactam class. It has been identified as a potent and selective covalent inhibitor of PME-1. Its mechanism of action involves the covalent modification of the active site serine residue (Ser156) of PME-1, leading to its irreversible inactivation. This targeted inhibition of PME-1 by this compound restores PP2A activity, thereby presenting a promising strategy for therapeutic applications.

Quantitative Analysis of this compound Inhibition of PME-1

The inhibitory potency of this compound against PME-1 has been quantified using competitive activity-based protein profiling (ABPP). The half-maximal inhibitory concentration (IC50) values have been determined in various cancer cell line proteomes, demonstrating the high potency of this compound.

| Cell Line | IC50 (nM) | Reference |

| MDA-MB-231 (Human Breast Cancer) | 4.2 | [1] |

| MDA-MB-231 (Human Breast Cancer) | 11.1 | [2] |

| HEK293T (Human Embryonic Kidney) | 6.4 | [3] |

Experimental Protocols

Gel-Based Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination

This protocol is adapted from methodologies used to characterize this compound's inhibition of PME-1.

3.1.1. Materials and Reagents

-

Cell Lines: MDA-MB-231 or HEK293T cells

-

Lysis Buffer: Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Proteome Collection: Dounce homogenizer or sonicator

-

Protein Concentration Assay: BCA or Bradford assay

-

Inhibitor: this compound (stock solution in DMSO)

-

Activity-Based Probe: Fluorophosphonate-rhodamine (FP-Rh) (stock solution in DMSO)

-

SDS-PAGE Sample Loading Buffer (2x):

-

SDS-PAGE Gels: e.g., 10% polyacrylamide gels

-

Fluorescence Gel Scanner

3.1.2. Experimental Procedure

-

Proteome Preparation:

-

Harvest cultured cells and wash with cold DPBS.

-

Resuspend the cell pellet in DPBS and lyse by sonication or Dounce homogenization on ice.

-

Centrifuge the lysate at 100,000 x g for 45 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (soluble proteome) and determine the protein concentration.

-

Adjust the proteome concentration to 1 mg/mL with DPBS.

-

-

Inhibitor Incubation:

-

In microcentrifuge tubes, aliquot the soluble proteome (e.g., 50 µL per reaction).

-

Add this compound to achieve a range of final concentrations (e.g., from 0.1 nM to 10 µM). Include a DMSO-only control.

-

Incubate the proteome-inhibitor mixtures for 30 minutes at 37°C.

-

-

Probe Labeling:

-

Add the FP-Rh probe to each reaction to a final concentration of 1 µM.

-

Incubate for 30 minutes at room temperature.

-

-

SDS-PAGE Analysis:

-

Quench the labeling reaction by adding an equal volume of 2x SDS-PAGE sample loading buffer.

-

Boil the samples for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis.

-

-

Data Acquisition and Analysis:

-

Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner.

-

Quantify the fluorescence intensity of the band corresponding to PME-1.

-

Normalize the intensity of each this compound-treated sample to the DMSO control.

-

Plot the percentage of PME-1 activity versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

PME-1 Signaling Pathway

PME-1 negatively regulates the tumor suppressor PP2A. Inhibition of PME-1 by this compound leads to an increase in methylated (active) PP2A, which in turn can dephosphorylate and inactivate downstream pro-proliferative signaling proteins such as Akt and ERK.[7]

References

- 1. PME-1 protects ERK pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. usbio.net [usbio.net]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. bosterbio.com [bosterbio.com]

- 7. PME-1 protects extracellular signal-regulated kinase pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Precision of ABL127: A Technical Guide to its Selectivity Profile

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of ABL127, a potent and selective covalent inhibitor of Protein Phosphatase Methylesterase-1 (PME-1). Designed for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound has emerged as a highly selective chemical probe for interrogating the function of PME-1. Through a series of rigorous cell-based and proteomic screening assays, this compound has demonstrated remarkable specificity for PME-1 with minimal off-target activity against a broad range of other serine hydrolases. This high selectivity, coupled with its covalent mechanism of action, makes this compound an invaluable tool for studying the role of PME-1 in cellular signaling and disease.

Data Presentation: Quantitative Selectivity Profile

This compound exhibits low nanomolar potency in inhibiting its primary target, PME-1, in various human cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Target | Cell Line | IC50 (nM) |

| PME-1 | HEK293T | 6.4 |

| PME-1 | MDA-MB-231 | 11.1 |

| PME-1 | MDA-MB-231 | 4.2 |

Note: The IC50 values are sourced from multiple studies and variations may be attributed to different experimental conditions.

While comprehensive quantitative data from a broad kinase panel screen (e.g., KINOMEscan) for this compound is not publicly available, extensive studies using competitive activity-based protein profiling (ABPP) have demonstrated its high selectivity. In these studies, this compound was screened against a panel of over 50 other serine hydrolases in MDA-MB-231 and HEK293T cell lysates and approximately 40 serine hydrolases in mouse brain proteomes. No significant inhibition of these off-target hydrolases was observed at concentrations up to 10 µM.

Signaling Pathway and Mechanism of Action

This compound's primary target, PME-1, plays a crucial role in regulating the Protein Phosphatase 2A (PP2A) signaling complex. PME-1 demethylates the catalytic subunit of PP2A, leading to its inactivation. By inhibiting PME-1, this compound prevents the demethylation of PP2A, thereby maintaining its tumor-suppressive activity. PP2A, in turn, negatively regulates key oncogenic signaling pathways, including the ERK and Akt pathways. The inhibition of PME-1 by this compound therefore leads to the suppression of these pro-growth and survival pathways.

Experimental Protocols

The selectivity and potency of this compound were determined using state-of-the-art chemical proteomics techniques. Below are detailed methodologies for the key experiments cited.

Competitive Activity-Based Protein Profiling (ABPP) - Gel-Based Assay

This method is used for rapid, visual assessment of inhibitor potency and selectivity against a class of enzymes.

a. Proteome Preparation:

-

Cells (e.g., MDA-MB-231) are lysed in PBS via sonication.

-

The lysate is clarified by ultracentrifugation at 100,000 x g for 45 minutes at 4°C to separate the soluble proteome.

-

Protein concentration is determined using a standard protein assay (e.g., BCA).

b. Competitive Inhibition:

-

The proteome is diluted to a final concentration of 1 mg/mL in PBS.

-

Aliquots of the proteome are pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at room temperature.

c. Probe Labeling:

-

A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to a final concentration of 1 µM.

-

The reaction is incubated for another 30 minutes at room temperature.

d. Analysis:

-

The labeling reaction is quenched by the addition of 2x SDS-PAGE loading buffer.

-

Proteins are separated by SDS-PAGE.

-

The gel is scanned on a fluorescence gel scanner to visualize probe-labeled enzymes.

-

Inhibition is quantified by measuring the reduction in fluorescence intensity of the PME-1 band at different this compound concentrations.

Quantitative Mass Spectrometry-Based ABPP using SILAC (ABPP-MudPIT)

This advanced method provides a high-resolution, quantitative assessment of inhibitor selectivity across the proteome.

a. Cell Culture and Labeling:

-

Two populations of cells (e.g., HEK293T) are cultured in parallel.

-

One population is grown in "light" medium containing standard arginine and lysine.

-

The second population is grown in "heavy" medium containing stable isotope-labeled arginine (¹³C₆, ¹⁵N₄) and lysine (¹³C₆, ¹⁵N₂).

b. Treatment and Proteome Preparation:

-

The "heavy" labeled cells are treated with this compound (e.g., 100 nM) for 1-4 hours.

-

The "light" labeled cells are treated with DMSO (vehicle control).

-

Cells are harvested, and the soluble proteomes are prepared as described above.

c. Proteome Mixing and Probe Labeling:

-

The "light" and "heavy" proteomes are mixed in a 1:1 ratio based on total protein concentration.

-

The mixed proteome is labeled with an alkyne-tagged fluorophosphonate probe (FP-alkyne) for 1 hour at room temperature.

d. Enrichment and Digestion:

-

The probe-labeled proteins are conjugated to biotin-azide via a click chemistry reaction.

-

Biotinylated proteins are enriched using streptavidin beads.

-

The enriched proteins are digested on-bead with trypsin.

e. LC-MS/MS Analysis:

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The relative abundance of peptides from the "light" and "heavy" samples is determined by comparing the intensities of their respective isotopic peaks.

-

A heavy/light ratio significantly less than 1 indicates that the protein was inhibited by this compound.

Conclusion

The collective evidence strongly supports the classification of this compound as a highly selective and potent inhibitor of PME-1. Its minimal off-target profile, as determined by rigorous proteomic methods, underscores its value as a chemical probe for dissecting the biological functions of PME-1. Researchers and drug developers can confidently utilize this compound to investigate the therapeutic potential of PME-1 inhibition in various diseases, including cancer and neurological disorders.

Methodological & Application

ABL127: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the experimental use of ABL127, a selective inhibitor of protein phosphatase methylesterase-1 (PME-1), in cell culture. Detailed protocols for key assays are provided to guide researchers in investigating the cellular effects of this compound.

This compound selectively inhibits PME-1, an enzyme responsible for the demethylation and subsequent inactivation of protein phosphatase 2A (PP2A). By inhibiting PME-1, this compound maintains PP2A in its active, methylated state, thereby influencing downstream signaling pathways critical for cell growth, proliferation, and survival, such as the MAP kinase pathway.

Data Presentation

This compound Inhibitory Activity

| Cell Line | Assay Type | Parameter | Value | Reference |

| MDA-MB-231 | Competitive Activity-Based Protein Profiling | IC50 | 11.1 nM | [1] |

| HEK293T | Competitive Activity-Based Protein Profiling | IC50 | 6.4 nM |

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of PME-1 activity.

Effects on Cell Proliferation and Invasion

In endometrial cancer cell lines, treatment with covalent PME-1 inhibitors, including this compound, has been shown to decrease cell proliferation and invasive growth in vitro.

Signaling Pathway

The mechanism of action of this compound involves the inhibition of PME-1, which leads to an increase in the methylated (active) form of PP2A. Active PP2A can then dephosphorylate and inactivate components of the MAP kinase signaling pathway, such as MEK and ERK, ultimately affecting gene expression and cellular processes like proliferation and differentiation.

Experimental Protocols

The following are detailed protocols for common cell-based assays to evaluate the effects of this compound.

Cell Culture

Standard cell culture protocols for MDA-MB-231 and HEK293T cells are recommended.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value for cytotoxicity.

-

Western Blot Analysis for Phosphorylated ERK and p38

This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the MAP kinase pathway.

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Collect the lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using a chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Express the results as a fold change relative to the vehicle control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Use appropriate compensation controls for FITC and PI.

-

-

Data Analysis:

-

Gate the cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

Quantify the percentage of cells in each quadrant.

-

References

Application Note: Analysis of PP2A Methylation by Western Blot Using ABL127

Audience: This document is intended for researchers, scientists, and drug development professionals investigating the regulatory mechanisms of Protein Phosphatase 2A (PP2A), specifically its methylation status, using the selective PME-1 inhibitor, ABL127.

Introduction

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that regulates a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] The activity and substrate specificity of PP2A are tightly controlled by its heterotrimeric structure, which consists of a catalytic subunit (C), a scaffolding subunit (A), and a variable regulatory subunit (B).[1][3]

One of the key post-translational modifications governing PP2A function is the reversible carboxyl-methylation of its catalytic subunit (PP2Ac) at Leucine 309 (L309).[4] This process is dynamically regulated by two key enzymes:

-

Leucine Carboxyl Methyltransferase-1 (LCMT-1): Catalyzes the methylation of PP2Ac using S-adenosylmethionine (SAM) as a methyl donor.[5][6]

-

Protein Phosphatase Methylesterase-1 (PME-1): Catalyzes the demethylation of PP2Ac.[5][6]

The methylation state of PP2Ac is critical as it influences the binding of specific B regulatory subunits, thereby dictating the holoenzyme's substrate specificity and cellular function.[4][7] Dysregulation of PP2A methylation has been implicated in various diseases, including cancer and neurodegenerative disorders.[3]

This compound is a potent and selective small molecule inhibitor of PME-1.[8][9] By inhibiting PME-1, this compound prevents the demethylation of PP2Ac, leading to an accumulation of the methylated form. This makes this compound a valuable chemical probe to investigate the functional consequences of increased PP2A methylation. This document provides a detailed protocol for utilizing this compound in conjunction with Western blot analysis to monitor changes in PP2A methylation state.

Signaling Pathway and Mechanism of Action

The methylation of PP2A is a cyclical process that fine-tunes its function. LCMT-1 adds a methyl group to the C-terminal L309 of the PP2Ac subunit, which generally promotes the assembly of specific PP2A holoenzymes (e.g., those containing the Bα subunit).[7] PME-1 reverses this modification by removing the methyl group. This compound pharmacologically inhibits PME-1, shifting the equilibrium towards the methylated state.

Quantitative Data on this compound Efficacy

Treatment of various cell lines with this compound has been shown to effectively inhibit PME-1, leading to a measurable decrease in demethylated PP2Ac. The following table summarizes quantitative data from published studies.

| Cell Line | This compound Concentration | Treatment Time | Change in Demethylated PP2A | Change in Methylated PP2A | Reference |

| MDA-MB-231 | 500 nM | 1 hour | ~35% decrease | No significant difference observed | [8][9] |

| HEK 293T | 500 nM | 1 hour | ~80% decrease | Trend toward an increase (p=0.12) | [8][9] |

| HEK 293T (PME-1 Overexpressed) | 500 nM | 1 hour | Significant decrease | Significant increase | [9] |

| Mouse Brain (in vivo) | 10 mg/kg | 4 hours | ~35% decrease | Not reported | [8] |

Note: The lack of a significant increase in methylated PP2A in some cell lines may be due to a high basal level of methylation under standard culture conditions.[9]

Detailed Protocol: Western Blot Analysis of PP2A Methylation

This protocol outlines the steps for treating cells with this compound and subsequently analyzing PP2A methylation status via Western blotting.

References

- 1. PP2A A Subunit Antibody | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A Novel Role of PP2A Methylation in the Regulation of Tight Junction Assembly and Integrity [frontiersin.org]

- 4. Circumventing Cellular Control of PP2A by Methylation Promotes Transformation in an Akt-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A small molecule inhibitor of leucine carboxyl methyltransferase-1 inhibits cancer cell survival [frontiersin.org]

- 7. Methylation of the Protein Phosphatase 2A Catalytic Subunit Is Essential for Association of Bα Regulatory Subunit But Not SG2NA, Striatin, or Polyomavirus Middle Tumor Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Academic cross-fertilization by public screening yields a remarkable class of protein phosphatase methylesterase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for ABL127 in In Vivo Mouse Models

These application notes provide detailed protocols for the use of ABL127, a selective inhibitor of Protein Phosphatase Methylesterase-1 (PME-1), in preclinical mouse models. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating PME-1 activity in vivo.

Introduction

This compound is a potent and selective small molecule inhibitor of PME-1. The primary mechanism of action of this compound is the selective inactivation of PME-1, which leads to an alteration in the methylation state of Protein Phosphatase 2A (PP2A)[1]. This modulation of PP2A, a critical tumor suppressor and regulator of cellular signaling, can dysregulate downstream pathways such as the MAP kinase signaling cascade[2]. The ability of this compound to penetrate the central nervous system makes it a valuable tool for investigating the role of PME-1 in both peripheral tissues and the brain[3].

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vivo administration of this compound in mouse models.

| Mouse Strain | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |

| C57Bl/6 | 50 mg/kg | Intraperitoneal (i.p.) | Single dose | 2 hours | Inactivation of brain PME-1; ~35% reduction in demethylated PP2A in the brain. | [1][3] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by this compound.

Caption: this compound inhibits PME-1, altering PP2A methylation and MAP kinase signaling.

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in Mice

This protocol details the preparation and intraperitoneal (i.p.) injection of this compound in mice for pharmacodynamic studies.

Materials:

-

This compound

-

Vehicle (e.g., DMSO, saline)

-

Sterile 1.5 mL microcentrifuge tubes

-

Insulin syringes with 27-30 gauge needles

-

Animal balance

-

70% ethanol

Procedure:

-

Animal Handling and Preparation:

-

All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

-

Allow mice to acclimate to the facility for at least one week prior to the experiment.

-

Weigh each mouse on the day of the experiment to accurately calculate the required dose.

-

-

This compound Formulation:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

On the day of injection, dilute the this compound stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be minimized to avoid toxicity.

-

Prepare a vehicle control solution with the same final concentration of DMSO in saline.

-

-

Dosage Calculation:

-

Calculate the volume of this compound solution to inject based on the mouse's body weight and the desired dose (e.g., 50 mg/kg).

-

The typical injection volume for an adult mouse via the i.p. route should not exceed 2-3 mL[4].

-

-

Intraperitoneal Injection:

-

Manually restrain the mouse, securing the head and tail.

-

Position the mouse with its head tilted slightly downwards.

-

Wipe the lower abdominal area with 70% ethanol.

-

Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the calculated volume of this compound solution or vehicle control.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-Administration Monitoring:

-

Monitor the mice for any adverse reactions, such as distress or changes in behavior, for at least one hour post-injection and periodically thereafter.

-

Protocol 2: In Vivo Target Engagement Study in Mouse Brain

This protocol describes the assessment of this compound's ability to inhibit PME-1 in the mouse brain.

Materials:

-

This compound-treated and vehicle-treated mice

-

Dissection tools

-

Liquid nitrogen

-

Homogenization buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and buffers

-

Western blot apparatus

-

Antibodies against demethylated PP2A and total PP2A

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Tissue Collection:

-

At the desired time point post-injection (e.g., 2 hours), euthanize the mice using an approved method.

-

Immediately dissect the brain and flash-freeze it in liquid nitrogen. Store samples at -80°C until further processing.

-

-

Brain Proteome Preparation:

-

Homogenize the frozen brain tissue in a suitable lysis buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the soluble proteome.

-

Determine the protein concentration of each sample.

-

-

Immunoblotting for PP2A Methylation Status:

-

Normalize all samples to the same protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for the demethylated form of PP2A.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize, strip the membrane and re-probe with an antibody against total PP2A or a loading control like GAPDH.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of demethylated PP2A to total PP2A for each sample.

-

Compare the ratios between the this compound-treated and vehicle-treated groups to determine the extent of PME-1 inhibition.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study with this compound.

Caption: A standard workflow for in vivo this compound studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of protein phosphatase methylesterase 1 dysregulates MAP kinase signaling and attenuates muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Academic cross-fertilization by public screening yields a remarkable class of protein phosphatase methylesterase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cea.unizar.es [cea.unizar.es]

Troubleshooting & Optimization

Optimizing ABL127 concentration for maximal PME-1 inhibition

Welcome to the technical support center for ABL127, a selective and covalent inhibitor of Protein Methylesterase-1 (PME-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective covalent inhibitor of protein methylesterase-1 (PME-1).[1][2] It belongs to the aza-β-lactam class of inhibitors.[2] this compound works by covalently modifying the active site serine (S156) of PME-1, leading to its irreversible inactivation.[3] This inhibition prevents the demethylation of Protein Phosphatase 2A (PP2A), a key substrate of PME-1, thereby increasing the levels of methylated and active PP2A.[3][4]

Q2: What is the IC50 of this compound for PME-1 inhibition?

A2: The half-maximal inhibitory concentration (IC50) of this compound for PME-1 is in the low nanomolar range. The specific values can vary depending on the cell line and assay conditions.

| Cell Line | IC50 (nM) | Reference |

| HEK293T | 6.4 | [1][3][5] |

| MDA-MB-231 | 4.2 | [1] |

| MDA-MB-231 | 11.1 | [3][5] |

Q3: What are the downstream effects of PME-1 inhibition by this compound?

A3: By inhibiting PME-1, this compound increases the methylation and activity of its primary target, PP2A.[1][3] PP2A is a tumor suppressor that negatively regulates several signaling pathways crucial for cell growth and proliferation.[4][6] Therefore, this compound-mediated inhibition of PME-1 can lead to the suppression of pro-survival pathways such as the ERK and Akt signaling pathways.[6][7][8] In some cellular contexts, this compound treatment has been shown to decrease cell proliferation and invasion.[1][2]

Q4: How selective is this compound?

A4: this compound is highly selective for PME-1. Studies have shown that it does not significantly inhibit over 50 other serine hydrolases at concentrations up to 10 µM.[2][5] This high selectivity minimizes the potential for off-target effects in experimental models.

Q5: What is the recommended starting concentration for this compound in cell-based assays?

A5: A good starting point for cell-based assays is a concentration range of 10 nM to 500 nM.[2][3] For example, a concentration of 50 nM has been shown to decrease the proliferation of Ishikawa cells and the migration of ECC-1 endometrial carcinoma cells.[2] A concentration of 500 nM has been used to achieve significant reductions in demethylated PP2A in MDA-MB-231 and HEK293T cells.[3] However, the optimal concentration will depend on the specific cell line, experimental endpoint, and incubation time. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound.

| Problem | Possible Cause | Suggested Solution |

| No or low PME-1 inhibition observed. | Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration. |

| Incorrect incubation time: The incubation time may be too short for this compound to effectively inhibit PME-1. | Increase the incubation time. A time course experiment (e.g., 1, 4, 8, and 24 hours) can help determine the optimal duration. A 1-hour incubation has been shown to be effective in some cell lines.[3] | |

| This compound degradation: The compound may have degraded due to improper storage. | Store this compound stock solutions at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles. | |

| High cell toxicity or off-target effects observed. | This compound concentration is too high: Excessive concentrations can lead to off-target effects and cellular toxicity. | Lower the concentration of this compound. Use the lowest effective concentration determined from your dose-response experiments. While this compound is highly selective, very high concentrations might engage other targets.[9] |

| Prolonged incubation: Long exposure to the inhibitor, even at lower concentrations, might induce toxicity. | Reduce the incubation time. | |

| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular response. | Standardize cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. |

| Inaccurate pipetting: Errors in preparing serial dilutions of this compound can lead to variability. | Use calibrated pipettes and prepare fresh dilutions for each experiment. | |

| Unexpected changes in signaling pathways. | Feedback loops or pathway crosstalk: Inhibition of PME-1 can lead to complex downstream signaling changes and potential feedback mechanisms. | Perform a thorough analysis of related signaling pathways. For example, inhibition of PME-1 by this compound has been shown to disrupt the interaction between PME-1 and PP2A, which can dysregulate MAP kinase signaling.[10] |

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for PME-1 Inhibition in Cultured Cells

This protocol describes a method to determine the optimal concentration of this compound for inhibiting PME-1 activity in a specific cell line using a gel-based competitive activity-based protein profiling (ABPP) assay.[3]

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Fluorophosphonate (FP)-rhodamine probe

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Cell Seeding: Plate the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

This compound Treatment: Prepare a series of this compound dilutions in complete medium. A suggested concentration range is 0.1 nM to 10 µM. Treat the cells with the different concentrations of this compound or vehicle (DMSO) for a fixed incubation time (e.g., 1 hour).

-

Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

FP-Rhodamine Labeling: Incubate a standardized amount of protein from each lysate with the FP-rhodamine probe to label active serine hydrolases, including PME-1.

-

SDS-PAGE and Fluorescence Scanning: Separate the labeled proteins by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner.

-

Data Analysis: Quantify the fluorescence intensity of the band corresponding to PME-1. The intensity of this band will decrease with increasing concentrations of this compound. Plot the percentage of PME-1 inhibition against the this compound concentration to determine the IC50 value.

Visualizations

Caption: PME-1 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for optimizing this compound concentration.

Caption: Troubleshooting decision tree for this compound experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. PME-1 protects ERK pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PME-1 is regulated by USP36 in ERK and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PME-1 protects extracellular signal-regulated kinase pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of protein phosphatase methylesterase 1 dysregulates MAP kinase signaling and attenuates muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying and minimizing ABL127 off-target effects in cells

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of ABL127, a novel ABL1 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target effects of this compound?

This compound is a potent inhibitor of the ABL1 tyrosine kinase. The ABL1 protein is involved in various cellular processes, including cell growth, division, differentiation, and migration.[1] In diseases like Chronic Myeloid Leukemia (CML), the BCR-ABL1 fusion protein leads to constitutively active kinase signaling, driving abnormal cell proliferation and resistance to apoptosis.[2][3] this compound is designed to specifically block the ATP-binding site of the BCR-ABL1 kinase, thereby inhibiting downstream signaling pathways.[3]

However, like many kinase inhibitors, this compound may exhibit off-target activity due to the conserved nature of ATP-binding sites across the human kinome.[4][5] Potential off-target effects can lead to unintended cellular responses and adverse events. Known off-targets for similar BCR-ABL inhibitors include members of the SRC family kinases, KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[6] Inhibition of these kinases can lead to various side effects. While this compound is designed for high specificity, it is crucial to experimentally verify its selectivity profile in your specific cellular model.

Q2: What are the common methods to identify the off-target profile of this compound?

Several robust methods can be employed to determine the off-target profile of this compound:

-

Chemical Proteomics: This approach uses immobilized this compound to capture interacting proteins from cell lysates. The bound proteins are then identified by mass spectrometry. This method can identify both direct and indirect binders.[7][8]

-

Quantitative Phosphoproteomics: This technique provides a global view of changes in protein phosphorylation in response to this compound treatment. By analyzing the phosphoproteome, researchers can identify downstream substrates of both on-target and off-target kinases affected by the inhibitor.[7][8][9]

-

Kinome Profiling: This involves screening this compound against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 values) against each. This provides a direct assessment of the inhibitor's selectivity.[10][11]

-

Cellular Thermal Shift Assay (CETSA®): CETSA measures the thermal stabilization of proteins upon ligand binding in intact cells or cell lysates. This allows for the direct assessment of target engagement and can be adapted to identify off-targets by observing which proteins are stabilized by this compound.[12][13][14]

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for accurately interpreting experimental results:

-

Dose-Response Studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response analysis will help to identify a therapeutic window where on-target activity is maximized and off-target effects are minimized.

-

Use of Control Compounds: Include a structurally related but inactive control compound in your experiments to differentiate between specific on-target effects and non-specific or off-target effects.

-

Rational Drug Design: If developing derivatives of this compound, computational and structural biology tools can be used to design compounds with higher specificity for the ABL1 target.[15]

-

Genetic Approaches: Use genetic techniques like siRNA or CRISPR/Cas9 to knock down the intended target (ABL1) and compare the phenotype to that observed with this compound treatment. This can help confirm that the observed effects are due to inhibition of the intended target.

Troubleshooting Guides

Problem 1: I am observing unexpected phenotypes in my cells after this compound treatment that are not consistent with ABL1 inhibition.

-

Possible Cause: This is likely due to off-target effects of this compound.

-

Troubleshooting Steps:

-

Perform a Dose-Response Curve: Determine the minimal concentration of this compound required to inhibit ABL1 phosphorylation. Use this concentration for subsequent experiments to minimize off-target binding.

-

Conduct a Kinome Scan: Screen this compound against a broad panel of kinases to identify potential off-targets. See the "Experimental Protocols" section for a general kinome profiling workflow.

-

Perform a Phosphoproteomics Analysis: This will provide an unbiased view of the signaling pathways affected by this compound in your cellular system.[7] A comparison of the phosphoproteome changes with known off-target effects of similar inhibitors can provide valuable insights.

-

Validate Off-Targets with Orthogonal Methods: Once potential off-targets are identified, validate them using techniques like Western Blotting to check the phosphorylation status of the suspected off-target or its downstream substrates.

-

Problem 2: My in vitro kinase assay results for this compound show high specificity, but I still see unexpected effects in cells.

-

Possible Cause: Discrepancies between in vitro and cellular assays can arise due to factors like cell permeability, intracellular drug concentration, and the presence of scaffolding proteins or allosteric regulators in the cellular environment.

-

Troubleshooting Steps:

-

Perform a Cellular Target Engagement Assay: Use CETSA to confirm that this compound is engaging with ABL1 in the cellular context and to determine the extent of target engagement at different concentrations.[12][13] See the detailed CETSA protocol below.

-

Investigate Downstream Signaling: Use phosphoproteomics or antibody arrays to analyze the phosphorylation of key signaling nodes downstream of ABL1 and potential off-targets. This can reveal pathway-level effects that are not apparent in simple binding assays.[16][17]

-

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of this compound against its primary target (BCR-ABL1) and a selection of potential off-target kinases. This data is for illustrative purposes and should be experimentally determined for your specific research.

| Kinase Target | IC50 (nM) | Description |

| BCR-ABL1 | 5 | Primary On-Target |

| SRC | 150 | Off-Target |

| LYN | 250 | Off-Target |

| KIT | 400 | Off-Target |

| PDGFRβ | 600 | Off-Target |

Experimental Protocols

Kinome Profiling using an In Vitro Kinase Assay

This protocol outlines a general workflow for assessing the selectivity of this compound against a panel of purified kinases.

-

Prepare Kinase Panel: Obtain a panel of purified, active protein kinases.

-

Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer.

-

Kinase Reaction:

-

In a microplate, add the kinase, its specific substrate peptide, and ATP.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate at 30°C for the optimized reaction time.

-

-

Detection:

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

-

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol describes how to perform CETSA to verify this compound target engagement in intact cells.[12][14]

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with this compound at various concentrations or with a vehicle control.

-

Incubate for a sufficient time to allow for drug uptake and target binding.

-

-

Heating:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation of proteins.[12]

-

Cool the samples to room temperature.

-

-

Lysis and Centrifugation:

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

-

Protein Quantification:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble ABL1 protein in each sample by Western Blot or ELISA.

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble ABL1 as a function of temperature.

-

Target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of this compound.

-

Alternatively, an isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature and plotting the amount of soluble ABL1 against the this compound concentration.[12]

-

Phosphoproteomics Workflow

This protocol provides a general overview of a quantitative phosphoproteomics experiment to identify this compound-regulated signaling pathways.[7][20]

-

Cell Culture and Treatment:

-

Culture cells using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) if using this quantification method.

-

Treat cells with this compound or a vehicle control.

-

-

Cell Lysis and Protein Digestion:

-

Lyse the cells and extract the proteins.

-

Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

-

-

Phosphopeptide Enrichment:

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify the phosphopeptides and quantify their relative abundance between the this compound-treated and control samples.

-

Perform bioinformatics analysis to identify signaling pathways that are significantly altered upon this compound treatment.

-

Visualizations

References

- 1. ABL1 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mapping the Protein Kinome: Current Strategy and Future Direction [mdpi.com]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pelagobio.com [pelagobio.com]

- 14. researchgate.net [researchgate.net]

- 15. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

- 16. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]

- 19. reactionbiology.com [reactionbiology.com]

- 20. pubs.acs.org [pubs.acs.org]

How to control for ABL127's covalent mechanism of action

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving ABL127, with a focus on controlling for its covalent mechanism of action. Here you will find troubleshooting guides and frequently asked questions to ensure the successful design and interpretation of your studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Problem 1: Inconsistent or No Inhibition of PME-1 Activity

Possible Causes and Solutions

| Possible Cause | Recommended Solution |

| Incorrect this compound Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal IC50 in your specific model. For MDA-MB-231 and HEK 293T cells, IC50 values have been reported to be 11.1 nM and 6.4 nM, respectively[1]. |

| PME-1 Overexpression | In systems with high PME-1 expression, a higher concentration of this compound may be required to achieve complete inhibition. Consider quantifying PME-1 levels in your model system. |

| Compound Instability | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |

| Assay Conditions | For in vitro assays, ensure that the buffer composition and incubation times are optimal for both PME-1 activity and this compound stability. |

Experimental Protocol: PME-1 Activity Assay

This protocol is adapted from a competitive activity-based protein profiling (ABPP) method.

-

Cell Lysate Preparation:

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for 1 hour.

-

Harvest cells and prepare soluble proteomes by lysis in an appropriate buffer (e.g., Tris-buffered saline with 0.1% Triton X-100).

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Probe Labeling:

-

Incubate the cell lysates (e.g., 50 µg of protein) with a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate-rhodamine (FP-Rh) probe, for 30 minutes at room temperature. This probe will covalently label active serine hydrolases, including PME-1.

-

-

Analysis:

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the labeled proteins using an in-gel fluorescence scanner.

-

The intensity of the band corresponding to PME-1 will decrease with increasing concentrations of this compound, indicating inhibition.

-

Problem 2: Difficulty Confirming Covalent Target Engagement

Possible Causes and Solutions

| Possible Cause | Recommended Solution |

| Insufficient Target Abundance | Ensure that your cell line or tissue expresses sufficient levels of PME-1 for detection. You may need to use a more sensitive detection method or enrich for your target protein. |

| Suboptimal Mass Spectrometry Parameters | Optimize mass spectrometry parameters for the detection of the this compound-PME-1 adduct. This may include adjusting fragmentation methods and search algorithms. |